

# Application Notes and Protocols for Electrophysiological Recording with NF157

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## Compound of Interest

Compound Name: NF157

Cat. No.: B10771151

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## Introduction

**NF157** is a potent and highly selective antagonist of the P2Y<sub>11</sub> receptor, a G-protein coupled purinergic receptor activated by extracellular ATP.[1][2][3] With a nanomolar affinity, **NF157** serves as a critical tool for investigating the physiological and pathophysiological roles of the P2Y<sub>11</sub> receptor in various cellular processes.[1][2] This document provides detailed application notes and protocols for the use of **NF157** in electrophysiological studies, aimed at elucidating the receptor's function in modulating cellular excitability and ion channel activity.

The P2Y<sub>11</sub> receptor is unique among P2Y receptors as it couples to both G<sub>s</sub> and G<sub>q</sub> signaling pathways.[4] Activation of the G<sub>s</sub> pathway leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The G<sub>q</sub> pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca<sup>2+</sup>) and activate protein kinase C (PKC), respectively. **NF157**, as a P2Y<sub>11</sub> antagonist, is expected to block these downstream signaling events.

These application notes will provide researchers with the necessary information to design and execute experiments to study the effects of **NF157** on cellular electrophysiology, including quantitative data on its activity, detailed experimental protocols, and diagrams of the relevant signaling pathways and workflows.

## Data Presentation

### Table 1: Pharmacological Profile of NF157

| Parameter    | Value      | Receptor Target | Reference |
|--------------|------------|-----------------|-----------|
| IC50         | 463 nM     | Human P2Y11     | [1][2][3] |
| 170 $\mu$ M  | Human P2Y2 | [1][2]          |           |
| 1811 $\mu$ M | Human P2Y1 | [1][2]          |           |
| Ki           | 44.3 nM    | Human P2Y11     | [1]       |
| 28.9 $\mu$ M | Human P2Y2 | [1]             |           |
| 187 $\mu$ M  | Human P2Y1 | [1]             |           |
| pKi          | 7.35       | Human P2Y11     | [1][2]    |

### Table 2: Selectivity of NF157

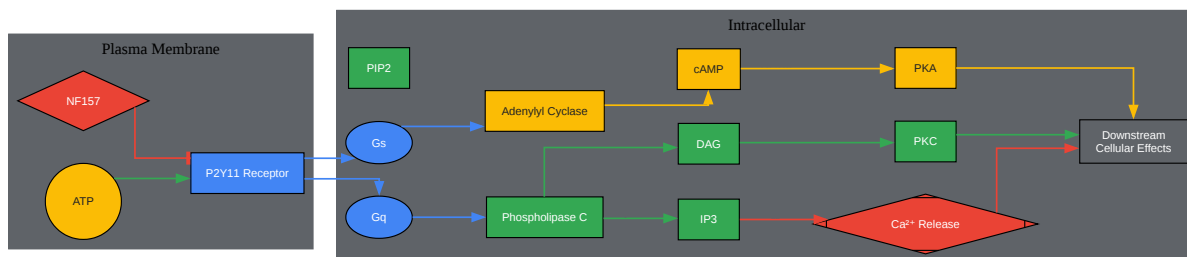
| Receptor | Selectivity (fold vs. P2Y11) | Reference |
|----------|------------------------------|-----------|
| P2Y1     | >650                         | [2]       |
| P2Y2     | >650                         | [2]       |
| P2X1     | No selectivity               | [1]       |
| P2X2     | 3                            | [1]       |
| P2X3     | 8                            | [1]       |
| P2X4     | >22                          | [2]       |
| P2X7     | >67                          | [2]       |

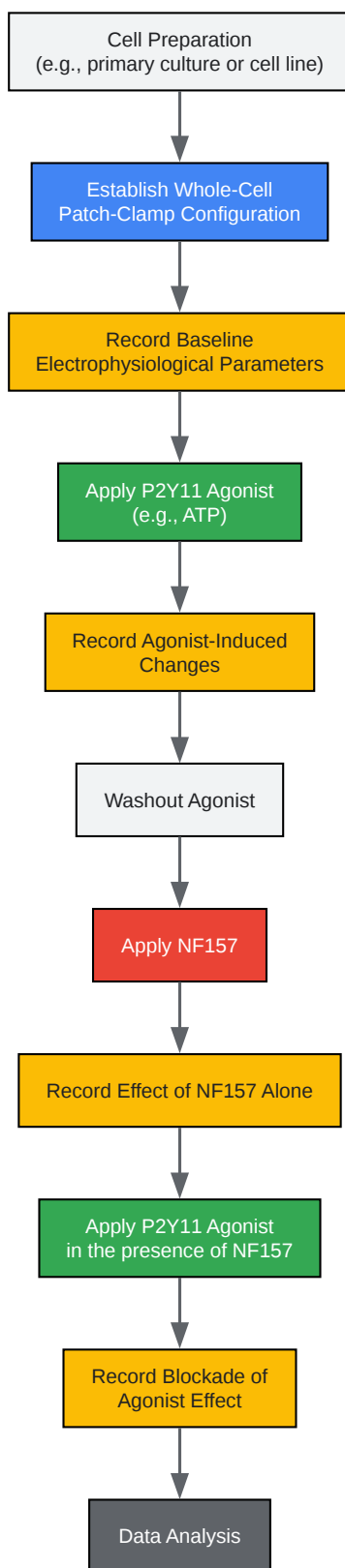
## Signaling Pathways and Experimental Workflows

### P2Y11 Receptor Signaling Pathway

The P2Y11 receptor is a pleiotropic G-protein coupled receptor. Upon binding of its endogenous agonist, ATP, it can activate two distinct signaling cascades. The Gs pathway stimulates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and activation

of Protein Kinase A (PKA). The Gq pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). **NF157** acts as an antagonist, blocking these downstream effects.





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